molecular formula C14H18O4 B2893040 Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate CAS No. 1089324-91-3

Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate

Cat. No.: B2893040
CAS No.: 1089324-91-3
M. Wt: 250.294
InChI Key: XKJKSSDPUXVKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate is a substituted aromatic ketone ester characterized by a phenyl ring with a methoxy group at the 2-position and methyl groups at the 4- and 5-positions.

Properties

IUPAC Name

methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-9-7-11(13(17-3)8-10(9)2)12(15)5-6-14(16)18-4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJKSSDPUXVKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OC)C(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate typically involves the esterification of 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the ester can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2-hydroxy-4,5-dimethylphenyl)-4-oxobutanoate.

    Reduction: Formation of 4-(2-methoxy-4,5-dimethylphenyl)-4-hydroxybutanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The methoxy and carbonyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents Molecular Weight Key Properties/Synthesis Notes References
Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate 2-methoxy, 4,5-dimethylphenyl Not explicitly reported Likely higher lipophilicity due to methyl groups; potential stability from methoxy group
Methyl 4-(4′-chloro-[1,1′-biphenyl]-4-yl)-4-oxobutanoate 4-chlorobiphenyl Not explicitly reported Synthesized via Suzuki coupling (77% yield); halogen enhances electronic effects
Methyl 4-(4′-fluoro-[1,1′-biphenyl]-4-yl)-4-oxobutanoate 4-fluorobiphenyl Not explicitly reported Similar synthesis (82% yield); fluorine may improve metabolic stability
Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate 4-methylthiophenyl 238.3 g/mol Irritant (Xi hazard); sulfur increases polarizability
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate 4-methoxyphenyl, 2,4-dioxo Not explicitly reported Additional oxo group enhances electrophilicity; ethyl ester may alter hydrolysis kinetics

Key Observations:

  • Lipophilicity and Bioactivity : The 4,5-dimethyl and 2-methoxy substituents in the target compound likely enhance lipophilicity compared to halogenated biphenyl analogs (e.g., chloro/fluoro derivatives in ). This could improve membrane permeability in biological systems .
  • Synthetic Accessibility : Biphenyl analogs () are synthesized via Suzuki coupling with yields >75%, suggesting efficient routes for aryl-aryl bond formation. The target compound’s synthesis might require similar catalytic methods .
  • Hazard Profile : Methylthio-substituted analogs () exhibit irritant properties (Xi hazard), whereas methoxy and methyl groups are generally less reactive, implying a safer profile for the target compound .

Functional Group Variations and Reactivity

  • Ester vs. Acid Derivatives: lists analogs with free carboxylic acid groups (e.g., 4-(3-Ethyl-4-methoxyphenyl)-4-oxo-1-butanoic acid), which are more polar and prone to hydrolysis compared to the methyl ester form. The ester group in the target compound may enhance stability and bioavailability .

Biological Activity

Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate is an organic compound with a complex structure that includes an ester group, a ketone group, and an aromatic ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

  • Molecular Formula : C14_{14}H18_{18}O4_{4}
  • Molecular Weight : 250.294 g/mol
  • Structural Features : The compound features a methoxy group, two methyl groups, and a butanoate moiety, contributing to its unique chemical properties and reactivity.

The mechanism of action for this compound involves interactions with specific molecular targets. The methoxy and carbonyl groups are crucial for its reactivity and binding affinity. This compound may interact with various enzymes or receptors, leading to modulation of biological pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance:

  • In vitro studies demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics like ampicillin .
Bacterial Strain MIC (mg/mL) Comparison
Escherichia coli0.004More potent than ampicillin
Staphylococcus aureus0.015Comparable to standard treatments
Enterobacter cloacae0.008Highly sensitive

Antifungal Activity

The compound also exhibits antifungal properties:

  • Antifungal testing indicated that this compound has good to excellent activity against various fungal strains, with MIC values comparable to leading antifungal agents .
Fungal Strain MIC (mg/mL) Activity Level
Candida albicans0.005Excellent
Aspergillus fumigatus0.030Moderate

Case Studies

  • Case Study on Bacterial Resistance : A recent study evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial load in treated samples compared to controls, indicating its potential as a therapeutic agent against resistant infections .
  • Antifungal Efficacy Assessment : In another study focused on fungal infections, this compound was tested against clinical isolates of Candida species. It demonstrated potent antifungal activity with MIC values significantly lower than those of conventional antifungals like fluconazole, suggesting its potential as a new treatment option for resistant fungal infections .

Q & A

Basic: What are the common synthetic routes for Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate?

Answer:
The compound is typically synthesized via multi-step esterification and ketone formation. A key approach involves:

  • Step 1: Reacting 2-methoxy-4,5-dimethylphenylacetic acid with methyl acetoacetate in the presence of a coupling agent (e.g., DCC) to form the β-keto ester intermediate.
  • Step 2: Acid-catalyzed cyclization or base-mediated condensation to stabilize the oxobutanoate backbone .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is used to isolate the product. Yield optimization requires strict control of reaction temperature (60–80°C) and anhydrous conditions .

Basic: How is the structural integrity of this compound confirmed experimentally?

Answer:
Structural validation employs:

  • NMR Spectroscopy: 1^1H NMR (δ 3.7–3.9 ppm for methoxy groups; δ 2.2–2.5 ppm for methyl substituents on the phenyl ring) and 13^{13}C NMR (carbonyl peaks at ~170–175 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak at m/z 278.14 (calculated for C14H18O5C_{14}H_{18}O_5) .
  • IR Spectroscopy: Strong absorption bands at ~1730 cm1^{-1} (ester C=O) and ~1680 cm1^{-1} (ketone C=O) .

Basic: What are the initial biological screening protocols for this compound?

Answer:

  • Enzyme Inhibition Assays: Tested against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s reagent to measure IC50_{50} values .
  • Antiviral Activity: Plaque reduction assays in influenza H1N1-infected MDCK cells, with EC50_{50} values compared to oseltamivir .
  • Cytotoxicity: MTT assays in HEK-293 cells to establish selectivity indices (SI = CC50_{50}/EC50_{50}) .

Advanced: How can reaction yields be optimized during large-scale synthesis?

Answer:

  • Continuous Flow Reactors: Improve mixing efficiency and reduce side reactions (e.g., hydrolysis) compared to batch reactors .
  • Catalyst Screening: Immobilized lipases (e.g., Candida antarctica Lipase B) enhance regioselectivity in esterification steps .
  • In-line Analytics: Use of FTIR or HPLC to monitor reaction progress dynamically, allowing real-time adjustments to solvent ratios or temperature .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions (e.g., varying IC50_{50} values across studies) may arise from:

  • Assay Conditions: Differences in buffer pH, ionic strength, or incubation time. Standardize protocols using WHO guidelines for antiviral testing .
  • Compound Purity: Validate purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) before testing .
  • Statistical Analysis: Apply multivariate regression to account for confounding variables (e.g., cell passage number) .

Basic: What are the key physicochemical properties influencing solubility?

Answer:

  • LogP: Calculated logP ~2.1 (moderate lipophilicity) suggests limited aqueous solubility.
  • Solubility Enhancers: Use co-solvents (e.g., DMSO/PEG-400 mixtures) for in vitro assays .
  • pH-Dependent Stability: Degrades in alkaline conditions (pH > 8); store at 4°C in dark, anhydrous vials .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with influenza neuraminidase (PDB: 3CL2). Key residues: Arg152, Glu119 .
  • MD Simulations: GROMACS simulations (50 ns) assess stability of ligand-enzyme complexes. RMSD values <2 Å indicate stable binding .
  • QSAR Models: Use MOE descriptors (e.g., polar surface area, H-bond acceptors) to correlate structure with antiviral potency .

Basic: How are structural analogs of this compound synthesized and compared?

Answer:

  • Halogen-Substituted Analogs: Replace methoxy groups with Cl/F via nucleophilic aromatic substitution (e.g., NaH/DMF conditions) .
  • Bioisosteres: Replace the phenyl ring with pyridine (e.g., using Suzuki-Miyaura coupling) to modulate electronic effects .
  • Activity Comparison: Analog libraries are screened in parallel using high-throughput fluorescence-based assays .

Advanced: What strategies mitigate degradation during long-term storage?

Answer:

  • Lyophilization: Freeze-drying in presence of trehalose (5% w/v) improves stability at -20°C .
  • Antioxidants: Add butylated hydroxytoluene (BHT, 0.01% w/v) to prevent radical-mediated oxidation .
  • Container Selection: Use amber glass vials with PTFE-lined caps to minimize light/oxygen exposure .

Advanced: How to design SAR studies for enhancing antiviral potency?

Answer:

  • Core Modifications: Introduce electron-withdrawing groups (e.g., -CF3_3) to the phenyl ring to enhance target affinity .
  • Side Chain Optimization: Replace the methyl ester with tert-butyl ester to improve metabolic stability .
  • In Silico Screening: Virtual libraries of 500+ analogs prioritize candidates with predicted lower binding energies (<-8 kcal/mol) .

Basic: What spectroscopic techniques identify degradation products?

Answer:

  • LC-MS/MS: Identifies hydrolysis products (e.g., 4-oxobutanoic acid derivatives) via fragmentation patterns .
  • NMR Stability Studies: Compare fresh vs. aged samples; new peaks at δ 5.2–5.5 ppm suggest ester hydrolysis .

Advanced: How to address low reproducibility in synthetic yields?

Answer:

  • DoE (Design of Experiments): Use Taguchi methods to identify critical factors (e.g., catalyst loading, solvent purity) .
  • Reagent Sourcing: Standardize suppliers for starting materials (e.g., 2-methoxy-4,5-dimethylphenylacetic acid ≥98% purity) .
  • Automation: Implement robotic synthesis platforms (e.g., Chemspeed) to minimize human error .

Basic: What are the recommended safety protocols for handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis due to volatile organic solvents (e.g., MeOH, DCM) .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: What in vivo models are suitable for pharmacokinetic studies?

Answer:

  • Rodent Models: Administer 10 mg/kg IV/PO to Sprague-Dawley rats; plasma samples analyzed via LC-MS/MS to calculate t1/2_{1/2}, Cmax_{max} .
  • Tissue Distribution: Autoradiography with 14^{14}C-labeled compound quantifies accumulation in lungs (target site for antiviral action) .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

  • Simulated Gastric Fluid (SGF): Incubate at pH 1.2 (37°C, 2h); >90% degradation indicates poor oral bioavailability .
  • Plasma Stability: Incubate with human plasma (37°C, 4h); HPLC quantifies remaining parent compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.